5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole is a compound that features a unique combination of chlorine, trifluoromethyl, and thiadiazole groups.
Preparation Methods
The synthesis of 5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine.
Formation of Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving appropriate reagents and conditions.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atoms at the desired positions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques .
Chemical Reactions Analysis
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can form various cyclic structures through cyclization reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
Similar compounds include other trifluoromethylpyridine derivatives and thiadiazole-containing compounds. Compared to these, 5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 1,2,4-Thiadiazole derivatives
Properties
IUPAC Name |
5-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N3S/c9-4-1-3(8(11,12)13)2-14-5(4)6-15-7(10)17-16-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAIEHHWLIYPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NSC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.